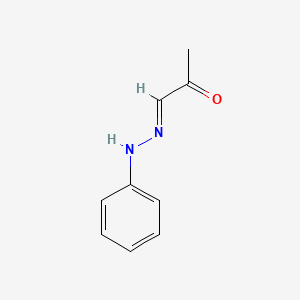

2-氧代丙醛 N-苯基腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

2-oxopropanal N-phenylhydrazone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound exhibits antimicrobial and antitubercular activities, making it a potential candidate for drug development.

Medicine: Its biological activities are being explored for therapeutic applications, including its potential use as an anti-inflammatory and analgesic agent.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

作用机制

Target of Action

The primary targets of 2-oxopropanal N-phenylhydrazone are aldehydes and ketones . The compound, also known as (1E)-1-(phenylhydrazinylidene)propan-2-one, interacts with these targets through a process known as nucleophilic addition .

Mode of Action

2-oxopropanal N-phenylhydrazone interacts with its targets by acting as a nucleophile . In this process, the oxygen atom in the compound competes with the nitrogen atom to react with the partially positive carbon atom in the target molecule . The reaction with the nitrogen atom is favored, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The action of 2-oxopropanal N-phenylhydrazone affects several biochemical pathways. The compound is known to be involved in the formation of advanced glycation end products (AGEs) . In this process, 2-oxopropanal N-phenylhydrazone reacts with free amino groups of lysine and arginine and with thiol groups of cysteine, forming AGEs .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

The action of 2-oxopropanal N-phenylhydrazone results in the formation of hydrazones . This process involves the deprotonation of a weakly acidic N-H bond, which causes the formation of N2 gas and a carbanion .

生化分析

Biochemical Properties

2-oxopropanal N-phenylhydrazone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 2-oxopropanal N-phenylhydrazone is with the glyoxalase system, which includes the enzymes glyoxalase I and glyoxalase II. These enzymes are involved in the detoxification of methylglyoxal, a precursor of 2-oxopropanal N-phenylhydrazone. The compound can inhibit the activity of glyoxalase I, leading to an accumulation of methylglyoxal and subsequent formation of advanced glycation end products (AGEs) that can modify proteins and nucleic acids .

Additionally, 2-oxopropanal N-phenylhydrazone can interact with proteins through the formation of hydrazone bonds, which can alter the structure and function of these proteins. This interaction is particularly relevant in the context of protein glycation, where the compound can form stable adducts with amino groups on proteins, potentially affecting their biological activity .

Cellular Effects

The effects of 2-oxopropanal N-phenylhydrazone on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of methylglyoxal, a precursor of 2-oxopropanal N-phenylhydrazone, can lead to oxidative stress and activation of stress response pathways in cells . This oxidative stress can result in the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), which regulate the expression of genes involved in inflammation and apoptosis .

Furthermore, 2-oxopropanal N-phenylhydrazone can affect cellular metabolism by inhibiting key metabolic enzymes. For example, it can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis, leading to altered glucose metabolism and energy production in cells . These effects on cellular metabolism can have downstream consequences on cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of 2-oxopropanal N-phenylhydrazone involves several key interactions at the molecular level. One of the primary mechanisms is the formation of hydrazone bonds with carbonyl groups on biomolecules, such as proteins and nucleic acids . This covalent modification can alter the structure and function of these biomolecules, leading to changes in their biological activity.

In addition to covalent modifications, 2-oxopropanal N-phenylhydrazone can also inhibit the activity of specific enzymes. For example, it can inhibit glyoxalase I, leading to an accumulation of methylglyoxal and subsequent formation of AGEs . These AGEs can further modify proteins and nucleic acids, contributing to cellular dysfunction and disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxopropanal N-phenylhydrazone can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-oxopropanal N-phenylhydrazone in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage . These long-term effects can result in chronic inflammation, apoptosis, and tissue damage.

Dosage Effects in Animal Models

The effects of 2-oxopropanal N-phenylhydrazone vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activation of stress response pathways . At higher doses, it can cause significant cellular damage, apoptosis, and tissue injury . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between 2-oxopropanal N-phenylhydrazone exposure and its biological effects. High doses of the compound can also lead to toxic effects, including organ damage and systemic toxicity .

Metabolic Pathways

2-oxopropanal N-phenylhydrazone is involved in several metabolic pathways, primarily through its precursor, methylglyoxal. Methylglyoxal is generated as a byproduct of glycolysis and can be detoxified by the glyoxalase system, which includes glyoxalase I and glyoxalase II . The interaction of 2-oxopropanal N-phenylhydrazone with these enzymes can inhibit their activity, leading to an accumulation of methylglyoxal and subsequent formation of AGEs . These metabolic pathways are critical for maintaining cellular homeostasis and preventing the accumulation of toxic metabolites.

Transport and Distribution

The transport and distribution of 2-oxopropanal N-phenylhydrazone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as the glucose transporter (GLUT) family . Once inside the cell, 2-oxopropanal N-phenylhydrazone can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its ability to form stable adducts with proteins, which can affect its bioavailability and biological activity.

Subcellular Localization

The subcellular localization of 2-oxopropanal N-phenylhydrazone is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the formation of hydrazone bonds with targeting proteins . These interactions can affect the activity and function of 2-oxopropanal N-phenylhydrazone, as well as its ability to modify other biomolecules within these compartments .

准备方法

The synthesis of 2-oxopropanal N-phenylhydrazone typically involves the reaction of phenylhydrazine with pyruvic acid. This reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired hydrazone . The general reaction scheme is as follows:

Phenylhydrazine+Pyruvic Acid→2-oxopropanal N-phenylhydrazone

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions have been explored for the efficient preparation of hydrazones .

化学反应分析

2-oxopropanal N-phenylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction of the hydrazone group can be achieved using reagents like magnesium in methanol, leading to the formation of substituted hydrazines.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include hydrazine, bases like potassium hydroxide, and high boiling point solvents such as ethylene glycol . Major products formed from these reactions include alkanes and substituted hydrazines .

相似化合物的比较

2-oxopropanal N-phenylhydrazone can be compared with other hydrazones and related compounds:

Phenylhydrazine: A precursor in the synthesis of 2-oxopropanal N-phenylhydrazone, known for its use in the preparation of various hydrazone derivatives.

Hydrazone-Schiff Bases: These compounds are formed by the reaction of hydrazones with aldehydes or ketones and exhibit similar biological activities.

Azines: Formed from the reaction of aldehydes with hydrazine, these compounds show reversible color changes in response to temperature.

The uniqueness of 2-oxopropanal N-phenylhydrazone lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and industrial applications .

生物活性

2-Oxopropanal N-phenylhydrazone, also known as phenylhydrazone of 2-oxopropanal, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

2-Oxopropanal N-phenylhydrazone has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. The compound features a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with metal ions.

Mechanisms of Biological Activity

The biological activity of 2-oxopropanal N-phenylhydrazone can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that hydrazones, including 2-oxopropanal N-phenylhydrazone, possess antimicrobial effects against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and cancer .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-oxopropanal N-phenylhydrazone:

- Antioxidant Effects : A study demonstrated that 2-oxopropanal N-phenylhydrazone effectively reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .

- Antimicrobial Activity : In an experimental setup, 2-oxopropanal N-phenylhydrazone exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, suggesting its application in treating bacterial infections .

- Cytotoxicity Studies : Research involving cancer cell lines revealed that the compound induced apoptosis in leukemia cells through the activation of caspase pathways, highlighting its potential use as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced lipid peroxidation | |

| Antimicrobial | Inhibited growth of E. coli and S. aureus | |

| Cytotoxicity | Induced apoptosis in leukemia cells |

Table 2: Comparison with Other Hydrazones

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 2-Oxopropanal N-phenylhydrazone | High | Moderate | High |

| Other Hydrazones | Variable | Low to Moderate | Variable |

属性

CAS 编号 |

5391-74-2 |

|---|---|

分子式 |

C9H10N2O |

分子量 |

162.19 g/mol |

IUPAC 名称 |

(1Z)-1-(phenylhydrazinylidene)propan-2-one |

InChI |

InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7- |

InChI 键 |

PWELTGGNVDVIGR-YFHOEESVSA-N |

SMILES |

CC(=O)C=NNC1=CC=CC=C1 |

手性 SMILES |

CC(=O)/C=N\NC1=CC=CC=C1 |

规范 SMILES |

CC(=O)C=NNC1=CC=CC=C1 |

Key on ui other cas no. |

5391-74-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。